molecular formula C14H23N B13606190 3-(4-Isopropylphenyl)-3-methylbutan-1-amine

3-(4-Isopropylphenyl)-3-methylbutan-1-amine

Cat. No.: B13606190
M. Wt: 205.34 g/mol
InChI Key: PNWYIJILZOFCKC-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-3-methylbutan-1-amine is a synthetic organic amine of interest in chemical and pharmaceutical research. This compound features an isopropylphenyl group, a structural motif found in various molecules with reported biological activity . As a chiral amine, it serves as a valuable building block (synthon) in organic synthesis, particularly for the preparation of more complex molecules, including potential ligands for catalytic systems or pharmacologically active agents . Researchers utilize this and related structures in method development, medicinal chemistry analog studies, and the exploration of structure-activity relationships (SAR). The mechanism of action for this specific compound is not defined and is entirely dependent on the context of its application within a research setting. 3-(4-Isopropylphenyl)-3-methylbutan-1-amine is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)butan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)12-5-7-13(8-6-12)14(3,4)9-10-15/h5-8,11H,9-10,15H2,1-4H3

InChI Key

PNWYIJILZOFCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)CCN

Origin of Product

United States

Preparation Methods

Synthesis of 4-Isopropylamino-1-butanol Intermediate

A pivotal intermediate related to the target compound is 4-isopropylamino-1-butanol , which can be prepared by a novel, cost-effective method involving tetrahydrofuran and acetic acid solution of hydrogen bromide. This route includes:

  • Preparation of 4-bromo-1-acetoxyl butane via vacuum distillation of tetrahydrofuran and acetic acid residue.
  • Amination using isopropylamine to yield 4-isopropylamino-1-acetoxyl butane.
  • Hydrolysis of the acetoxyl group under acidic or alkaline conditions to obtain 4-isopropylamino-1-butanol.

Reaction conditions and solvents :

Step Solvent Type Temperature (°C) Notes
Amination Dichloromethane, Acetonitrile, Ethanol, Ethyl acetate, DMF 0 to 50 (preferably 0 to 30) Mild conditions, simple operation
Hydrolysis Water, Methanol, Ethanol -20 to 80 (preferably 0 to 30) Acid or alkali catalyzed, high yield

This method is environmentally friendly, scalable, and yields a product with gas chromatographic purity ≥ 99.5% suitable for drug synthesis.

Synthetic Routes to 3-(4-Isopropylphenyl)-3-methylbutan-1-amine

Alkylation and Amination of Propiophenone Derivatives

A related synthetic approach involves starting from propiophenone derivatives such as 1-(4-isopropylphenyl)-3-methylbutan-1-one. The key steps include:

  • Formation of methoiodide salts of the ketone intermediate.
  • Reaction with nucleophiles like imidazole or amines under reflux in methanol.
  • Subsequent purification by column chromatography to isolate the amine derivative.

This method allows for the introduction of the amine group on the branched butan-1-one backbone, facilitating the synthesis of the target amine compound.

Alternative Synthetic Techniques

Hydrogenation Route

An older method for synthesizing 4-isopropylamino-1-butanol (a related intermediate) involves:

  • Reaction of 4-aminobutanol with acetone in ethanol.
  • Catalytic hydrogenation under platinum oxide at 2-3 atmospheres for 48 hours.

This method requires expensive catalysts and high-pressure equipment, limiting its industrial applicability.

Analytical and Purification Methods

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Solvents Conditions Advantages Limitations
Novel Acetoxyl Butane Route Tetrahydrofuran, Acetic acid, HBr Dichloromethane, Acetonitrile, Alkali (NaOH) Mild temps (0-30 °C), acid/alkali hydrolysis Low cost, environmentally friendly, high purity Requires intermediate isolation
Propiophenone Alkylation 1-(4-isopropylphenyl)-3-methylbutan-1-one Methanol, Imidazole, Methyl iodide Reflux in methanol Direct amine introduction Multiple purification steps
Hydrogenation 4-Aminobutanol, Acetone Ethanol, Platinum oxide catalyst 2-3 atm H2, 48 hours Established method Expensive catalyst, high pressure

Research Findings and Industrial Relevance

  • The novel acetoxyl butane method offers a practical and scalable route to key intermediates with high purity, suitable for pharmaceutical manufacturing, including drugs like selexipag for pulmonary hypertension.
  • The propiophenone alkylation pathway provides flexibility in modifying the side chain but requires careful purification.
  • The hydrogenation method, though effective, is less favored industrially due to cost and equipment constraints.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-Isopropylphenyl)-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct Structural Analogs

3-(4-Ethylphenyl)-3-methylbutan-1-amine
  • Molecular Formula : C₁₃H₂₁N
  • Molecular Weight : 191.31 g/mol
  • Key Differences: Replacing the isopropyl group with an ethyl substituent reduces steric bulk and lipophilicity. This alteration may influence solubility, bioavailability, and receptor-binding kinetics. No biological activity data is reported for this compound, but its synthesis (CAS 1226175-88-7) highlights its relevance as a pharmaceutical intermediate .
(4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₄FClN (hydrochloride salt)

Substituted Phenyl Derivatives in Cytotoxic Agents

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound C4)
  • Molecular Formula : C₁₈H₁₆BrO
  • Biological Activity : Exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.41 μg/mL ), outperforming analogs with p-tolyl or 4-chlorophenyl groups. The 4-isopropylphenyl moiety likely enhances hydrophobic interactions with cellular targets .
  • Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation (700 W, 80°C), yielding 55.32% product .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound C1)
  • Molecular Formula : C₁₆H₁₃ClO
  • Biological Activity : Less cytotoxic (IC₅₀ = 1,484.75 μg/mL ), underscoring the critical role of the 4-isopropylphenyl group in enhancing bioactivity .

Urea-Based Derivatives

3-(4-Isopropylphenyl)-1-methylurea (I3)
  • Molecular Formula : C₁₁H₁₆N₂O
  • Key Differences : Derived from phenylisocyanate and methylamine, this urea derivative is a photodegradation product of herbicides like isoproturon. Unlike the amine, it lacks a butan-1-amine chain, which may reduce its volatility and environmental persistence .

Propionic Acid Derivatives

3-(4-Isopropylphenyl)propionic Acid (IPPA)
  • Molecular Formula : C₁₂H₁₆O₂
  • Applications: Acts as a monoamine oxidase (MAO) inhibitor with low toxicity. The carboxylic acid group differentiates its mechanism from amines, likely interacting with enzyme active sites via hydrogen bonding .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀) Key Properties/Applications
3-(4-Isopropylphenyl)-3-methylbutan-1-amine C₁₂H₁₉N 4-isopropylphenyl, methyl Not reported Pharmaceutical intermediate
3-(4-Ethylphenyl)-3-methylbutan-1-amine C₁₃H₂₁N 4-ethylphenyl, methyl Not reported Higher MW (191.31 g/mol)
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on C₁₈H₁₆BrO 3-bromophenyl, 4-isopropylphenyl 22.41 μg/mL (MCF-7) Cytotoxic agent
3-(4-Isopropylphenyl)propionic Acid (IPPA) C₁₂H₁₆O₂ 4-isopropylphenyl MAO inhibition Enzyme inhibition

Research Findings and Implications

  • Cytotoxicity : The 4-isopropylphenyl group significantly enhances cytotoxic activity in chalcone derivatives, as seen in Compound C4’s low IC₅₀ value .
  • Synthetic Accessibility : Microwave-assisted synthesis improves yields for chalcone derivatives, though steric hindrance from the isopropyl group may reduce efficiency compared to smaller substituents .

Biological Activity

3-(4-Isopropylphenyl)-3-methylbutan-1-amine, also known as 1-(4-Isopropylphenyl)-3-methylbutan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24ClN
  • Molecular Weight : 241.80 g/mol
  • Structure : The compound features a branched amine group attached to an isopropyl-substituted phenyl ring, which contributes to its unique interaction capabilities in biological systems.

Research indicates that 3-(4-Isopropylphenyl)-3-methylbutan-1-amine interacts with biological molecules through several mechanisms:

  • Hydrogen Bonding : The amine group facilitates hydrogen bonding with various biological targets, influencing enzyme and receptor functions.
  • Ionic Interactions : The compound can form ionic interactions, enhancing its potential efficacy in modulating biological processes.
  • π-π Interactions : These interactions with other aromatic systems may play a role in its biological activity, particularly in drug development contexts.

Anticancer Potential

Studies have explored the anticancer properties of compounds similar to 3-(4-Isopropylphenyl)-3-methylbutan-1-amine. For instance, analogs have shown significant effects on breast cancer cell lines:

  • Cell Proliferation Inhibition : Compounds derived from similar structures inhibited cell growth with IC50 values ranging from 6 to 30 μM .
  • Induction of Apoptosis : Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Pharmacokinetics

In vivo studies have demonstrated promising pharmacokinetic properties for related compounds:

  • Peak Concentration : After oral administration, peak concentrations of similar compounds reached approximately 40 μM within 5 hours .
  • Half-Life : A half-life of around 2 hours was observed, indicating suitable drug-like properties for further development .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
DiisopropylamineC6H15NSecondary amine used in organic synthesisLimited biological activity
1-(4-Isopropylphenyl)butan-1-amineC13H19NLacks methyl group at the 3-positionPotentially similar activity
4-MethylphenethylamineC11H17NStimulant propertiesKnown for stimulant effects

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine in drug discovery:

  • Virtual Screening Applications : The compound's structural characteristics make it a candidate for virtual screening against various biological targets, including receptors involved in cancer progression .
  • Protein–Protein Interaction Modulation : Insights into protein–protein interactions (PPIs) indicate that compounds like 3-(4-Isopropylphenyl)-3-methylbutan-1-amine could serve as modulators, impacting pathways relevant to cancer and inflammation .

Q & A

Basic Question: What are the standard synthetic routes for 3-(4-isopropylphenyl)-3-methylbutan-1-amine?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted reactions . A typical procedure involves reacting 4-isopropylbenzaldehyde with a ketone (e.g., 3-bromoacetophenone) in ethanol with a base catalyst (e.g., 50% KOH). Microwave irradiation (80°C, 700 W) reduces reaction time to 6–8 minutes, improving yield compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Advanced Question: How can microwave-assisted synthesis optimize reaction efficiency for this compound?

Methodological Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Key parameters:

  • Power : 700 W ensures consistent energy delivery.
  • Temperature : Maintain at 80°C to prevent solvent evaporation.
  • Intermittent cooling : 10-second intervals prevent thermal degradation .
    Comparative studies show microwave methods achieve ~90% yield vs. ~65% with traditional reflux, reducing side products like hydrolyzed intermediates .

Basic Question: What analytical techniques validate the structural integrity of 3-(4-isopropylphenyl)-3-methylbutan-1-amine?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and aliphatic chain integration.
  • X-ray crystallography : Resolve crystal packing (triclinic system, space group P1) with unit cell parameters (e.g., a=9.3555A˚a = 9.3555 \, \text{Å}, α=94.7\alpha = 94.7^\circ) .
  • GC-MS : Monitor purity (>98%) and detect trace impurities via electron ionization (EI) at 70 eV .

Advanced Question: How do HPLC and GC methods resolve enantiomeric impurities in this amine?

Methodological Answer:

  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min. Retention times differ by 2–3 minutes for enantiomers.
  • GC : Employ a β-cyclodextrin-based stationary phase to separate stereoisomers. Calibrate with racemic standards and validate via linearity (R2>0.99R^2 > 0.99) .

Basic Question: What preliminary assays assess the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC50_{50} calculations.
  • Enzyme inhibition : Screen against targets like urokinase receptor (uPAR) via fluorescence polarization assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Question: How does isotopic labeling (e.g., 14C^{14}C14C) enable pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling : Introduce 14C^{14}C at the methyl group via Claisen-Schmidt condensation with 14C^{14}C-acetone.
  • PET imaging : Conjugate with DTPA for in vivo tracking. Validate biodistribution in rodent models using autoradiography .
  • Metabolite profiling : Use radio-HPLC to identify phase I/II metabolites in plasma and urine .

Basic Question: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding to uPAR (PDB: 1FD6) using AutoDock Vina. Focus on hydrophobic interactions with the 4-isopropylphenyl group .

Advanced Question: How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Dose standardization : Normalize data to cell density (e.g., cells/well) and exposure time (24–72 hours).
  • Assay validation : Include positive controls (e.g., doxorubicin) and replicate experiments (n3n \geq 3).
  • Statistical analysis : Apply ANOVA with post-hoc LSD tests (SPSS 19.0) to identify significant differences (p<0.05p < 0.05) .

Advanced Question: What strategies stabilize this amine against oxidative degradation?

Methodological Answer:

  • Lyophilization : Store as a hydrochloride salt at -20°C under argon.
  • Antioxidants : Add 0.1% BHT to ethanolic solutions.
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Basic Question: How to scale up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation.
  • Flow chemistry : Implement continuous reactors with in-line IR monitoring to maintain stereochemical control .

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